4-methyl(113C)pentanoic acid
Overview
Description
It is characterized by a five-carbon chain with a methyl group attached to the fourth carbon atom . This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl(113C)pentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methylpentanol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of isobutene followed by oxidation . This method involves the addition of carbon monoxide and hydrogen to isobutene in the presence of a catalyst, followed by oxidation to form the desired carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
4-Methyl(113C)pentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: 4-Methylpentanal, 4-methylpentanone.
Reduction: 4-Methylpentanol, 4-methylpentane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl(113C)pentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl(113C)pentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical processes . The carboxyl group allows it to participate in hydrogen bonding and other interactions, affecting its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylvaleric acid: Similar structure but without the isotopic labeling.
Isocaproic acid: Another name for 4-methylvaleric acid.
Isohexanoic acid: A related compound with a six-carbon chain.
Uniqueness
4-Methyl(113C)pentanoic acid is unique due to its specific isotopic labeling, which makes it valuable in tracer studies and metabolic research . Its distinct structure and reactivity also differentiate it from other similar compounds, providing unique advantages in various applications .
Properties
IUPAC Name |
4-methyl(113C)pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/i6+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKJLKRYENPLQH-PTQBSOBMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[13C](=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560182 | |
Record name | 4-Methyl(1-~13~C)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286013-24-9 | |
Record name | 4-Methyl(1-~13~C)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286013-24-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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